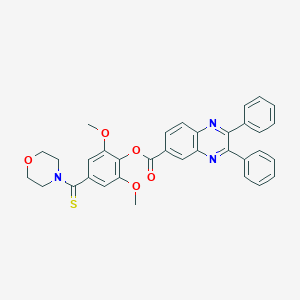
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate, also known as DMCMQX, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
作用机制
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate acts as a positive allosteric modulator of GABA receptors, enhancing the activity of these receptors and increasing the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticonvulsant and anxiolytic effects in various animal models. Additionally, it has been found to modulate the activity of GABA receptors, leading to a reduction in neuronal excitability. This compound has also been found to exhibit neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has several advantages for use in laboratory experiments. It exhibits potent and selective effects on GABA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Additionally, this compound has been found to have low toxicity and good bioavailability, making it a safe and effective compound for use in animal studies. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several potential future directions for the study of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased potency or selectivity. Additionally, the use of this compound in combination with other drugs or therapies may provide synergistic effects for the treatment of neurological disorders. Finally, the study of this compound in human clinical trials may provide valuable insights into its potential therapeutic applications.
合成方法
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate can be synthesized through a multi-step process involving the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with thionyl chloride, followed by the reaction with morpholine and 2,6-dimethoxyphenyl isothiocyanate. The final product is obtained through the reaction of the intermediate product with diphenylamine and acetic anhydride.
科学研究应用
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anticonvulsant and anxiolytic effects, making it a promising candidate for the treatment of various neurological disorders. Additionally, this compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.
属性
分子式 |
C34H29N3O5S |
|---|---|
分子量 |
591.7 g/mol |
IUPAC 名称 |
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C34H29N3O5S/c1-39-28-20-25(33(43)37-15-17-41-18-16-37)21-29(40-2)32(28)42-34(38)24-13-14-26-27(19-24)36-31(23-11-7-4-8-12-23)30(35-26)22-9-5-3-6-10-22/h3-14,19-21H,15-18H2,1-2H3 |
InChI 键 |
XHUCDMVEVRZPEI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC)C(=S)N6CCOCC6 |
规范 SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC)C(=S)N6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B306219.png)
![3-Methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B306220.png)
![3-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B306221.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306222.png)
![4-{[(2Z,5E)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306223.png)
![N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B306224.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306225.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306236.png)
![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)